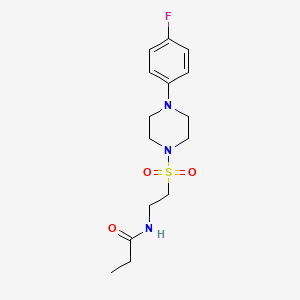
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide: is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a sulfonyl ethyl propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-fluorophenylpiperazine and propionyl chloride.
Step 1 Formation of Intermediate: The 4-fluorophenylpiperazine is reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonyl intermediate.
Step 2 Propionamide Formation: The sulfonyl intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to yield the final product, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies for treating neurological disorders such as anxiety and depression due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide exerts its effects involves interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood and behavior. The compound’s sulfonyl and propionamide groups enhance its binding affinity and selectivity for these receptors.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)propionamide
- N-(2-(4-(4-bromophenyl)piperazin-1-yl)ethyl)propionamide
- N-(2-(4-(4-methylphenyl)piperazin-1-yl)ethyl)propionamide
Uniqueness
Compared to its analogs, N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide exhibits unique properties due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic profiles. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, potentially leading to improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-2-15(20)17-7-12-23(21,22)19-10-8-18(9-11-19)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXWJXPONZQUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
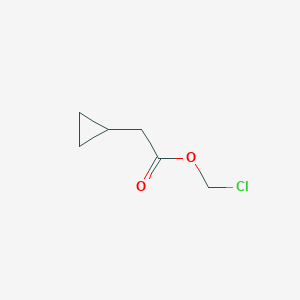
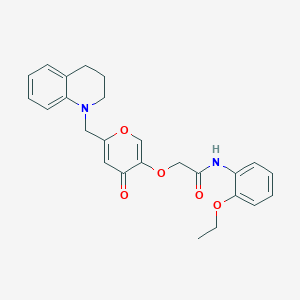
![N-{4-[5-(2-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2688322.png)
![[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2688325.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2688327.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2688328.png)
![N-(2,3-dimethoxybenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2688332.png)
![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2688333.png)
![Methyl 3-{[(2-methoxy-5-methylphenyl)carbamothioyl]amino}thiophene-2-carboxylate](/img/structure/B2688334.png)
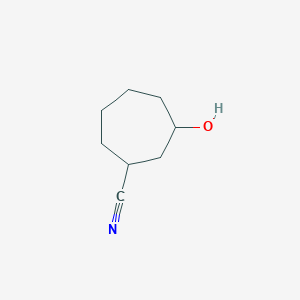
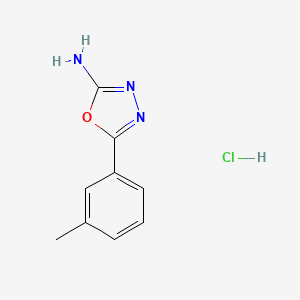
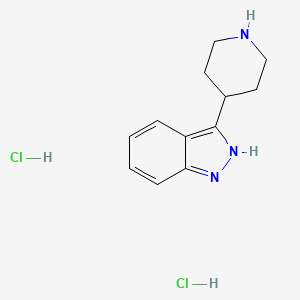
![[4-(4-fluorophenyl)piperazin-1-yl]-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2688339.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B2688340.png)
